5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Description
“5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C16H14N4O . It is also known as PPMAM. More information about this compound can be found on various chemical databases .
Molecular Structure Analysis
The molecular structure of “5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” is characterized by a pyrazolone core, a phenyl ring, and a pyridinylmethylamino group . The exact 3D structure can be determined using computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” include its molecular weight and molecular formula . Detailed properties such as melting point, boiling point, and density can be found in chemical databases .Future Directions
The future directions for research on “5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the interest in pyrazolone derivatives in medicinal chemistry , there may be potential for the development of new drugs based on this scaffold.
properties
IUPAC Name |
5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16-14(11-18-10-12-5-4-8-17-9-12)15(19-20-16)13-6-2-1-3-7-13/h1-9,11H,10H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQRRXXRXIWAOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one |
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